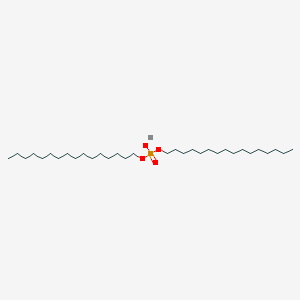

Zinc dihexadecyl phosphate

Description

Contextualization within Organophosphorus Zinc Compounds

Organophosphorus compounds are a diverse class of molecules characterized by a carbon-phosphorus bond. However, in a broader sense, the term is often used to include organic esters and amides of phosphoric acid. nih.gov These compounds are known for their ability to interact with metal ions, including zinc. nih.govontosight.ai The interaction of organophosphorus compounds with zinc is critical in various applications, from enhancing zinc bioavailability in agriculture to their use as additives in motor oils, such as zinc dithiophosphates. nih.govontosight.ai

Significance of Long-Chain Alkyl Phosphates in Self-Assembly and Interfacial Phenomena

Long-chain alkyl phosphates, such as dihexadecyl phosphate (B84403) (DHP), are of particular importance in materials science due to their ability to self-assemble into well-defined structures, particularly at interfaces. vulcanchem.comalfa-chemistry.com The amphiphilic nature of these molecules, with a hydrophilic phosphate head and hydrophobic alkyl tails, drives them to form organized assemblies like monolayers, bilayers, vesicles, and micelles in aqueous environments. acs.org

The length of the alkyl chains significantly influences the packing and ordering of these self-assembled structures. Longer alkyl chains, such as the C16 chains in dihexadecyl phosphate, lead to stronger van der Waals interactions between the chains. vulcanchem.com This results in more ordered and densely packed monolayers, which can exhibit a higher degree of two-dimensional crystallinity. vulcanchem.com The ability of these long-chain phosphates to form stable, organized films is critical for applications in surface modification, nanoparticle stabilization, and the creation of model membranes. nih.gov For instance, dihexadecyl phosphate has been used to form stable vesicles that can act as templates for the in-situ generation of semiconductor nanoparticles.

The presence of the phosphate headgroup allows for strong anchoring to metal oxide surfaces, making these molecules effective ligands for functionalizing nanoparticles. nih.gov This interaction is fundamental to creating core-shell nanostructures and controlling the self-assembly of nanocrystals into larger, ordered superlattices. nih.gov

Research Landscape of Zinc Dihexadecyl Phosphate and Related Metallo-Amphiphiles

The research landscape for zinc dihexadecyl phosphate and related metallo-amphiphiles is situated at the intersection of supramolecular chemistry, nanoscience, and materials science. Metallo-amphiphiles, which are amphiphilic molecules containing a metal complex, are being explored for their potential in creating functional materials with tunable properties. The metal ion introduces functionalities such as luminescence, redox activity, and catalytic properties into the self-assembled structures.

A significant area of research involves the use of dihexadecyl phosphate as a ligand to coat and stabilize zinc-containing nanoparticles, particularly zinc oxide (ZnO) nanocrystals. nih.gov These DHP-coated ZnO nanocrystals are a prime example of a metallo-amphiphile system where the properties of the final material are dictated by the interplay between the inorganic core and the organic shell. nih.gov Studies have investigated how the long alkyl chains of the dihexadecyl phosphate influence the self-assembly of these nanocrystals at the air-water interface, leading to the formation of thin films with distinct viscoelastic properties. nih.gov

Furthermore, the complexation of dihexadecyl phosphate with other metal-containing supramolecular structures has been shown to produce hierarchical materials. For example, electrostatic binding of dihexadecyl phosphate with metallosupramolecular polyelectrolytes results in complexes that can be processed into highly ordered thin films using the Langmuir-Blodgett technique. This approach allows for the construction of materials with structural control at multiple length scales. The broader field of metallo-amphiphiles also includes research into their potential applications in areas such as catalysis, sensing, and drug delivery.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Properties

CAS No. |

16700-95-1 |

|---|---|

Molecular Formula |

C64H132O8P2Zn |

Molecular Weight |

611.2 g/mol |

IUPAC Name |

zinc;dihexadecyl phosphate |

InChI |

InChI=1S/C32H67O4P.Zn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+2/p-1 |

InChI Key |

YDTQNWNPMJTJCW-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |

Other CAS No. |

16700-95-1 |

Origin of Product |

United States |

Synthetic Strategies for Zinc Dihexadecyl Phosphate and Analogous Formulations

Precursor Synthesis and Derivatization

The foundation of producing zinc dihexadecyl phosphate (B84403) lies in the effective synthesis of its precursor, dihexadecyl phosphate (DHP). The choice of synthetic route and the purity of the reactants can have a profound impact on the reactivity of the precursor and the characteristics of the final zinc-containing compound.

Dihexadecyl Phosphate Precursor Formation

The synthesis of the dihexadecyl phosphate precursor can be achieved through several chemical pathways. A prevalent method involves the esterification of phosphoric acid with two equivalents of hexadecanol (B772), also known as cetyl alcohol. This reaction directly forms the di-substituted phosphate ester.

Another well-documented approach is a two-step process. tandfonline.com This begins with the reaction of 1-hexadecanol (B1195841) with phosphoryl chloride (POCl₃) in a suitable solvent like diethyl ether. This initial step yields 1-hexadecyl dichloro phosphate. Subsequently, this intermediate is hydrolyzed with water to produce 1-hexadecyl phosphate. tandfonline.com Further reaction of this monoalkyl phosphate can then lead to the formation of the desired dihexadecyl phosphate.

A variation of this esterification involves the use of pre-formed phosphate intermediates. For instance, trimethyl phosphate can act as a methyl donor in a transesterification reaction with hexadecanol. This process, often catalyzed by a base like sodium methoxide, is followed by acid hydrolysis to remove the methyl groups, resulting in the formation of hexadecyl dihydrogen phosphate. While this method offers mild reaction conditions that preserve the alkyl chain's integrity, it may require extensive purification to remove residual catalysts.

The selection of the synthetic route can be influenced by factors such as desired purity, yield, and scalability. Each method presents its own set of advantages and challenges, as detailed in the table below.

| Synthesis Method | Reactants | Key Steps | Advantages | Disadvantages |

| Direct Esterification | Phosphoric acid, Hexadecanol | Direct reaction of acid and alcohol | Simpler, one-step process | May require harsh conditions |

| Phosphoryl Chloride Route | 1-Hexadecanol, Phosphoryl chloride, Water | 1. Reaction with POCl₃2. Hydrolysis | Good control over substitution | Use of hazardous reagent (POCl₃) |

| Transesterification | Hexadecanol, Trimethyl phosphate | 1. Base-catalyzed transesterification2. Acid hydrolysis | Mild reaction conditions | Requires catalyst removal |

Influence of Alkyl Chain Purity and Isomerism on Precursor Reactivity

The reactivity of the dihexadecyl phosphate precursor is not solely dependent on its chemical composition but is also significantly influenced by the purity and isomeric form of its long alkyl chains.

Alkyl Chain Purity: The presence of impurities, such as shorter or longer chain alcohols, in the hexadecanol starting material can lead to a mixture of phosphate esters with varying alkyl chain lengths in the final product. This heterogeneity can affect the material's physical properties, such as its packing behavior and the formation of self-assembled structures. For applications where highly ordered structures are critical, the use of high-purity hexadecanol is essential to ensure the formation of a uniform dihexadecyl phosphate precursor.

Isomerism and Conformational Flexibility: The sixteen-carbon alkyl chains of dihexadecyl phosphate possess considerable conformational flexibility. They can exist in various conformations, from a fully extended all-trans state to more compact gauche conformations. This conformational isomerism plays a crucial role in the precursor's aggregation properties and its interaction with other molecules.

Studies on analogous long-chain phosphate compounds have demonstrated that the packing efficiency of the alkyl chains in bilayers is a key determinant of the stability and properties of the resulting vesicles. For instance, the phase transition temperature of bilayers formed from dialkyl phosphates is directly related to the length and packing of the alkyl chains. Inefficient packing leads to lower phase transition temperatures and can increase the fusibility of vesicles in the presence of metal ions.

Furthermore, research on gemini (B1671429) phosphate surfactants, which feature two hydrophobic alkyl chains linked by a spacer, has shown that the length and the odd-or-even nature of the spacer significantly influence the molecular area and the structure of monolayers formed at the air-water interface. birmingham.ac.ukresearchgate.net This highlights the sensitivity of the precursor's behavior to subtle changes in its molecular architecture, which can be extrapolated to the importance of isomeric purity and conformational control in the reactivity of dihexadecyl phosphate. The ability of the alkyl chains to pack efficiently will influence the accessibility of the phosphate headgroup for subsequent reactions, such as zinc incorporation.

Zinc Incorporation Methodologies

Once the dihexadecyl phosphate precursor is synthesized, the next critical step is the incorporation of zinc ions to form zinc dihexadecyl phosphate. This can be achieved through several distinct methodologies, each offering different levels of control over the final product's structure and properties.

Direct Precipitation and Salt Formation Approaches

A straightforward and widely used method for preparing zinc dihexadecyl phosphate is through direct precipitation or salt formation. In this approach, a solution of the dihexadecyl phosphate precursor is reacted with a soluble zinc salt, such as zinc chloride or zinc nitrate (B79036). The reaction typically leads to the precipitation of the less soluble zinc dihexadecyl phosphate.

The process often involves dissolving the dihexadecyl phosphate in a suitable solvent, which may require heating, and then adding an aqueous solution of the zinc salt. The resulting precipitate can then be isolated by filtration, washed to remove any unreacted starting materials and by-products, and subsequently dried. This method is analogous to the preparation of other zinc dithiophosphates, where a dialkyl dithiophosphoric acid is reacted with zinc oxide or another zinc source.

Coordination Chemistry Routes for Zinc Ion Complexation

The interaction between zinc ions and phosphate esters can also be approached from the perspective of coordination chemistry, where the formation of a stable complex is the primary goal. Zinc(II) ions are known to form complexes with a variety of organic monophosphate esters. tandfonline.comtandfonline.com

Studies have shown that zinc(II) ions typically form inner-sphere complexes with phosphate ligands. tandfonline.com This means that the phosphate group directly binds to the zinc ion, displacing water molecules from its inner coordination shell. The stability of these complexes is influenced by the electronic properties of the ester group on the phosphate. A linear free energy relationship has been observed between the pKa of the phosphate and the stability constant of its zinc complex. tandfonline.com

In the context of dihexadecyl phosphate, the two phosphate oxygens can act as a bidentate ligand, chelating to a single zinc ion, or they can bridge between two different zinc ions, potentially leading to the formation of polynuclear or polymeric structures. The long, hydrophobic dihexadecyl chains would then extend outwards from this coordinated core. The coordination environment of the zinc ion can be further modified by the presence of other ligands in the solution.

Research on dinuclear zinc(II) macrocyclic complexes has demonstrated that having two zinc ions in close proximity can enhance the hydrolysis of phosphate esters, suggesting a cooperative role of the metal centers. nih.govacs.org In some crystal structures, phosphate anions have been shown to bridge two zinc centers. nih.govacs.org This suggests that coordination chemistry routes can be employed to create well-defined zinc dihexadecyl phosphate structures with specific coordination geometries, which could be advantageous for catalytic or molecular recognition applications.

Sonochemical and Green Chemistry Synthesis Pathways for Phosphate Nanostructures

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for the synthesis of nanomaterials. Sonochemistry and green chemistry principles have been successfully applied to the synthesis of zinc phosphate nanostructures, and these approaches are applicable to the formation of zinc dihexadecyl phosphate.

Sonochemical Synthesis: This method utilizes the energy of ultrasonic cavitation to induce chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions and lead to the formation of unique nanostructures. Amorphous and crystalline zinc phosphate nanospheres and hollow nanoparticles have been successfully synthesized using sonochemical methods. birmingham.ac.ukresearchgate.netresearchgate.netaustinpublishinggroup.com These methods are often simple, rapid, and can be performed under ambient conditions. The size and morphology of the resulting nanoparticles can often be controlled by adjusting parameters such as the pH of the precursor solution, the concentration of reactants, and the intensity of the ultrasound. researchgate.netresearchgate.net The use of surfactants in conjunction with sonochemistry can also template the formation of specific nanostructures. birmingham.ac.uk

Green Chemistry Synthesis: Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For zinc phosphate synthesis, this can involve the use of non-toxic precursors and environmentally benign solvents like water. Bio-mediated synthesis is a particularly promising green chemistry approach. For example, microorganisms like Enterobacter aerogenes have been used to mediate the precipitation of zinc phosphate nanoparticles from solutions of zinc nitrate and diammonium hydrogen phosphate. nih.gov This biological route can produce nanoparticles with desirable characteristics and avoids the use of harsh chemicals. Furthermore, zinc phosphate itself has been used as a non-toxic, heterogeneous catalyst in organic synthesis, highlighting its environmentally friendly profile. rsc.org

These advanced synthetic pathways offer promising alternatives to traditional methods, enabling the production of zinc dihexadecyl phosphate and related nanostructures with controlled properties in a more sustainable manner.

Advanced Synthetic Control and Optimization

The synthesis of zinc dihexadecyl phosphate and its analogues can be finely tuned to control the properties of the final product. Advanced synthetic strategies allow for precise manipulation of the compound's morphology and polymeric state, which are crucial for its performance in various applications. These methods include careful control of reaction parameters and the use of mechanochemical pathways.

Influence of Reaction Parameters on Product Morphology and Polymeric States

The morphology and polymeric nature of zinc phosphates are highly dependent on the conditions of the synthesis reaction. Key parameters that can be adjusted to control these characteristics include temperature, pH, and the concentration of reactants. atamankimya.com

The formation of zinc phosphate coatings, for instance, is based on the chemical reaction between a metal surface and a weakly acidic phosphate solution, which results in the deposition of insoluble phosphate crystals. atamankimya.com The characteristics of these crystals are critical for their performance. Modern production methods aim for fine, uniform crystal structures to enhance properties like corrosion resistance and adhesion. atamankimya.com This is achieved by carefully controlling reaction parameters. atamankimya.com For example, in the synthesis of zinc phosphate from zinc oxide and phosphoric acid, the ratio of reactants has been shown to influence the extent of the reaction and the final particle size. tandfonline.com A higher proportion of phosphoric acid can lead to a more advanced reaction, resulting in the formation of larger zinc phosphate particles. tandfonline.com

In the context of related zinc dialkyl dithiophosphates (ZDDPs), the formation of reaction layers is also heavily influenced by reaction conditions. The temperature and the concentration of the additive in solution are known to affect the formation of these layers. diva-portal.org The structure of these films is often a complex mixture of short and long-chain polyphosphates. epfl.ch Studies have shown that the final structure can consist of short-chain polyphosphates near the substrate, grading to longer-chain polyphosphates on the outer surface. epfl.ch

The influence of various parameters on the film thickness of zinc phosphate cements has also been studied, showing that factors like pressure, temperature, and the powder-to-liquid ratio significantly affect the final properties. bohrium.com An increase in cementation pressure, for example, can reduce the film thickness, although the effect diminishes beyond a certain point. bohrium.com

The following table summarizes the influence of key reaction parameters on the characteristics of zinc phosphate products.

| Reaction Parameter | Effect on Morphology and Polymeric State |

| pH | Influences the morphology of synthesized zinc phosphate, with different pH values leading to sheet-like or globular microstructures. researchgate.net |

| Temperature | Affects the formation of thermal reaction layers and can influence the rate of decomposition and polymerization. diva-portal.orgbohrium.com |

| Reagent Concentration/Ratio | Controls the purity and particle size of the resulting zinc phosphate. atamankimya.com A higher P/Zn ratio can lead to larger particles. tandfonline.com |

| Pressure | Can significantly reduce the film thickness of zinc phosphate cements. bohrium.com |

Mechanochemical Synthesis Pathways for Complex Zinc Phosphates

Mechanochemical synthesis offers an alternative to traditional solvent-based methods. This technique uses mechanical energy, such as grinding or ball milling, to initiate chemical reactions and drive the formation of the desired product, often in the absence or with minimal use of solvents. mdpi.com This approach is noted for its simplicity, scalability, and eco-friendliness. rsc.org

Mechanochemistry can facilitate reaction pathways that are not achievable through conventional solution-based methods. mdpi.com In the context of zinc phosphates, mechanochemical treatment has been used to prepare novel white pigments by milling zinc oxide with phosphoric acid. tandfonline.com This process can reduce the particle size of the resulting material. tandfonline.com Similarly, mechanochemical methods have been employed to create composite pigments by modifying zeolites with zinc phosphates, which also results in a decrease in particle size. researchgate.net

The process has been successfully applied to synthesize a variety of metal phosphonates. For instance, researchers have reported the synthesis of pure compounds of molecular metal phosphonates by neat grinding for as little as 15 minutes. mdpi.com In another application, a metal-organic framework (MOF) loaded with zinc phosphate was prepared using a ball milling technique. rsc.org

Studies on the mechanochemical synthesis of zinc-containing calcium phosphates have shown that grinding the reactants in a planetary ball mill can transform the crystalline structure of the raw materials into a highly disordered structure. tandfonline.com The duration of milling is a key parameter; for example, grinding for more than 2.5 hours has been shown to destroy the initial crystalline structures. tandfonline.com The process can be carried out under dry conditions or with the addition of a small amount of liquid, and the choice of milling equipment (e.g., planetary vs. horizontal ball mill) can also influence the outcome. rsc.org

The following table provides an overview of different mechanochemical approaches for synthesizing complex zinc phosphates and related materials.

| Mechanochemical Method | Reactants | Outcome |

| Ball Milling | Zinc oxide, Phosphoric acid | Preparation of white pigments with controlled particle size. tandfonline.com |

| Planetary Ball Milling | CaO, CaHPO₄, ZnO, Water | Formation of a highly disordered, cluster-like structure of Zn-doped calcium phosphate. tandfonline.com |

| Ball Milling | Candida antarctica lipase (B570770) B (CALB) solution, Zinc salts, Phosphate or bicarbonate salts | One-pot synthesis of zinc bionanohybrids with improved catalytic activity. rsc.org |

| Ball Milling | Metal-organic framework (Mn-MOFs), Zinc phosphate | Loading of zinc phosphate onto the Mn-MOF to create a composite material. rsc.org |

| Grinding/Milling | Zeolite, Zinc and calcium phosphates | Creation of composite anticorrosion pigments with reduced particle size. researchgate.net |

Supramolecular Architectures and Self Assembly Phenomena of Zinc Dihexadecyl Phosphate Systems

Fundamental Principles of Amphiphilic Self-Assembly

The self-assembly of zinc dihexadecyl phosphate (B84403) is fundamentally rooted in the amphiphilic character of the dihexadecyl phosphate (DHP) component. An amphiphile consists of a hydrophilic ("water-loving") head and a hydrophobic ("water-fearing") tail. In aqueous environments, these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water, a process driven by the hydrophobic effect.

In aqueous solutions, amphiphilic molecules like DHP can assemble into various structures, including micelles and vesicles, once a critical concentration is reached. mdpi.com While single-chain amphiphiles often form simple spherical micelles, double-chain amphiphiles like DHP typically form vesicles. acs.org Vesicles are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core.

The formation of DHP vesicles is a dynamic process influenced by factors such as temperature, pH, and concentration. researchgate.netresearchgate.net For instance, spontaneous vesicle formation can be achieved by simply mixing a DHP-solvent mixture at a temperature above the lipid's main phase transition temperature (T(m)). researchgate.net The kinetics of this assembly lead to vesicles with varying geometries, including spherical, faceted, or oblong shapes, with diameters that can range from approximately 100 to over 300 nanometers. researchgate.net Similarly, amphiphilic zinc(II)-cyclen complexes demonstrate the ability to self-assemble into both micelles and vesicles in aqueous solutions, creating platforms for catalytic reactions. researchgate.netnih.govacs.org This self-assembly provides a straightforward method for connecting multiple active metal sites without complex synthesis. acs.org

The molecular geometry of the amphiphile is a critical determinant of the final assembled structure. Due to its two long hexadecyl chains, the DHP molecule has an approximately cylindrical shape, which favors the formation of extended bilayer sheets rather than curved micelles. nih.gov These bilayers are the fundamental structural element of vesicles and can also exist as open, nanosized bilayer fragments. nih.govresearchgate.net

These synthetic bilayer structures serve as excellent mimics for biological membranes. acs.orgnih.gov The phosphate headgroup of DHP resembles the phosphate moieties found in natural phospholipids (B1166683), which are the primary components of cell membranes. This biomimicry allows DHP vesicles and bilayers to be used as model systems to study various membrane-related phenomena, including solute partitioning and membrane stability. acs.orgnih.gov The ability to form stable bilayer structures is a shared characteristic among several synthetic amphiphiles, providing valuable tools for investigating structure-function relationships in biomimetic systems. nih.govtandfonline.com

Zinc Ion-Mediated Supramolecular Organization

The introduction of zinc ions adds a layer of complexity and control to the self-assembly of DHP systems. The directional and predictable nature of metal-ligand coordination bonds allows for the construction of highly ordered, functional supramolecular architectures. nih.gov

Coordination-driven self-assembly relies on the interaction between a metal ion, which acts as a connector, and ligands, which are molecules that bind to the metal. nih.gov In systems involving zinc and phosphates, the zinc ion can coordinate directly to the phosphate groups, triggering structural changes, such as the dimerization of macrocyclic zinc complexes. d-nb.infojst.go.jp

A prominent mechanism involves the hierarchical assembly of positively charged metallo-supramolecular polyelectrolytes (MEPEs) with negatively charged amphiphiles like DHP. nih.govtandfonline.com These MEPEs are often formed by linking ditopic ligands (ligands with two binding sites, such as bis-terpyridines) with metal ions like Zn(II). nih.govtandfonline.com The subsequent interaction with DHP is an amphiphilic self-assembly process driven by the release of counter-ions, as well as electrostatic and hydrophobic interactions. nih.gov This colloid-chemical approach results in a polyelectrolyte-amphiphile complex (PAC), which effectively shields the hydrophilic, charged polymer backbone with the hydrophobic alkyl chains of the DHP. nih.gov

The coordination of metal ions with ditopic ligands is a powerful strategy for creating linear metallo-supramolecular polymers, where the metal-ligand bond is an integral part of the polymer backbone. nih.govpku.edu.cn For example, terpyridine-based ligands, which form stable octahedral complexes with many transition metals including zinc, are ideally suited for constructing such linear polymers. nih.govfrontiersin.org The resulting polymers can exhibit interesting photophysical properties, and their formation can be followed by observing changes in viscosity or UV-vis spectra upon addition of the metal ion. tandfonline.com

When these charged MEPEs are combined with DHP, the resulting PACs self-assemble into larger, ordered structures. nih.govtandfonline.compku.edu.cn In organic solvents, these complexes can form lamellar structures. pku.edu.cn The modularity of this approach is a key advantage; by varying the metal ion, ligand, and amphiphile, the structure and properties of the final assembly can be controlled across multiple length scales. nih.govtandfonline.com The use of multivalent ligands or metal ions can also lead to the formation of cross-linked networks, resulting in metallo-supramolecular gels. nih.gov

| Component 1 | Component 2 | Component 3 | Assembly Driving Force | Resulting Supramolecular Structure | Reference(s) |

| Ditopic bis-terpyridine Ligand | Zn(II) or Fe(II) ions | Dihexadecyl Phosphate (DHP) | Coordination, Electrostatic Interaction | Polyelectrolyte-Amphiphile Complex (PAC) | nih.gov, pku.edu.cn, tandfonline.com |

| Macrocyclic trispap Ligand | Zinc Acetate | Phosphate Anion | Ligand Substitution, Coordination | Coordination-Bridged Dimer | d-nb.info |

| Bis(Zn²⁺-cyclen) Complex | Barbital Dianion | Cu²⁺ Ion | Coordination, H-bonds, π-π stacking | 2:2:2 Supramolecular Complex | researchgate.net |

| Forky Peptides | Zinc Ions | - | Metal-ion Triggered Coordination | Supramolecular Hydrogel | nih.gov |

| Bis(terpyridine) Ligands | Zn(ClO₄)₂ | - | Coordination | Fluorescent Metallo-Supramolecular Polymers | rsc.org |

Directed Assembly and Patterning at Interfaces

The ability to control the assembly of molecules at interfaces is crucial for the development of functional materials and devices. Zinc dihexadecyl phosphate systems are well-suited for creating highly organized two-dimensional structures at air-water and solid-liquid interfaces.

ZnO nanocrystals coated with dihexadecyl phosphate ligands have been shown to self-assemble at the air-water interface. acs.orgnih.gov The length of the ligand's alkyl chains significantly influences the packing and viscoelastic properties of the resulting film. nih.gov Longer chains, as in DHP, lead to stronger interparticle interactions and more viscoelastic films. nih.gov

A powerful technique for creating highly ordered thin films is the Langmuir-Blodgett (LB) method. Polyelectrolyte-amphiphile complexes (PACs) formed from MEPEs and DHP can be spread at the air-water interface to form a Langmuir film. pku.edu.cn These films can then be transferred layer-by-layer onto a solid substrate. acs.org X-ray reflectometry studies of such LB multilayers reveal a highly ordered architecture with a distinct periodicity. acs.org In one example, the structure consists of flat-lying metallo-supramolecular polymer rods surrounded by upright-standing DHP molecules, which are themselves arranged in a hexagonal packing. acs.org This surfactant-directed assembly provides excellent control over film thickness and produces a degree of order not typically achievable with other deposition methods. nih.govwisc.edu

| System | Interface | Assembly Method | Resulting Structure | Key Findings | Reference(s) |

| MEPE + DHP | Air-Water | Langmuir-Blodgett (LB) Transfer | Highly ordered multilayer film | Periodicity of 57 Å; flat MEPE rods and upright DHP | acs.org |

| ZnO Nanocrystals + DHP | Air-Water | Self-Assembly | Nanocrystal film | DHP ligands promote strong interparticle interactions and viscoelastic films | nih.gov |

| Dodecylsulfate + Zinc ions | Air-Water | Surfactant-directed crystallization | Free-standing single-crystalline nanosheets | A monolayer of surfactant templates the growth of zinc hydroxy dodecylsulfate | wisc.edu |

Langmuir and Langmuir-Blodgett Film Fabrication and Characterization

Langmuir films of zinc dihexadecyl phosphate and related amphiphilic zinc complexes are formed at the air-water interface. youtube.com This process involves spreading the amphiphile, dissolved in a volatile organic solvent, onto an aqueous subphase. ethz.ch As the solvent evaporates, the molecules orient themselves with their hydrophilic phosphate heads interacting with the water and their hydrophobic alkyl tails directed towards the air. ucl.ac.uknih.gov A movable barrier is then used to compress this monolayer, increasing the surface pressure and inducing a high degree of order. youtube.comnih.gov

These organized monolayers can be transferred layer-by-layer onto solid substrates, such as quartz, gold, or silicon, using the Langmuir-Blodgett (LB) technique. ethz.chnih.govnih.gov The substrate is repeatedly dipped and withdrawn through the monolayer at a constant surface pressure, allowing for precise control over the film thickness and architecture at a molecular level. ethz.ch

The fabrication and properties of these films are meticulously studied using various characterization techniques. Surface pressure-area (π-A) isotherms provide critical information about the phase behavior of the monolayer during compression. tandfonline.comnih.gov Brewster Angle Microscopy (BAM) allows for the direct visualization of the film's morphology at the air-water interface, confirming its stability and homogeneity. tandfonline.comnih.gov Once transferred, the LB films are further analyzed using methods like UV-vis spectroscopy to confirm the successful transfer of all components and X-ray diffraction to probe the structural order. tandfonline.comnih.gov

| Film Type | Fabrication Method | Key Parameters | Characterization Techniques | Observed Properties | Reference |

|---|---|---|---|---|---|

| Langmuir Monolayer | Spreading on air-water interface and compression | Surface Pressure, Molecular Area, Subphase Composition | Surface Pressure-Area (π-A) Isotherms, Brewster Angle Microscopy (BAM) | Formation of stable, ordered monolayers; phase transitions observable. | tandfonline.comnih.gov |

| Langmuir-Blodgett (LB) Film | Vertical transfer of Langmuir film to solid substrate | Number of Layers, Deposition Speed, Substrate Type | UV-vis Spectroscopy, X-ray Diffraction, Atomic Force Microscopy (AFM) | Highly ordered, multilayer structures with controlled thickness. | tandfonline.comethz.chnih.gov |

| Polyelectrolyte-Amphiphile Complex (PAC) LB Film | LB transfer of a complex formed between a cationic polymer and anionic DHP | Stoichiometry of polymer and amphiphile | Optical Ellipsometry, Grazing-Angle X-ray Diffraction | Monolayer coverage with non-interdigitated DHP molecules due to pre-organization at the interface. | tandfonline.com |

Molecular Recognition and Functional Surface Design through Interfacial Interactions

The organized monolayers and LB films of zinc-containing amphiphiles serve as powerful platforms for molecular recognition and the design of functional surfaces. nih.gov The zinc ion within the film's structure can act as a coordination site, enabling the selective binding of specific molecules from the aqueous subphase. nih.govresearchgate.net This capability has been demonstrated effectively using systems like amphiphilic zinc-cyclen complexes, which provide a well-defined binding pocket. nih.govnih.gov

These functionalized interfaces can selectively recognize and bind molecules such as nucleobases, phosphates, and nucleotides through coordination bonds. nih.govresearchgate.net For instance, a Langmuir monolayer of a Zn²⁺-dicetyl cyclen complex can sequentially bind phosphate ions. nih.gov The stepwise assembly can be tracked by depositing the films onto quartz crystals for analysis. nih.gov This principle allows for the fabrication of surfaces designed for specific interactions, such as creating templates for the assembly of complementary nucleotides. Surface plasmon resonance measurements have confirmed the formation of adenine-uracil bilayers on these pre-organized templates through consecutive phosphate-Zn²⁺-cyclen coordination and subsequent base pairing. nih.gov This demonstrates a sophisticated level of control over surface chemistry, enabling the construction of surfaces with tailored recognition properties. nih.gov

| Recognition System | Target Molecule | Interaction Mechanism | Application | Reference |

|---|---|---|---|---|

| Amphiphilic mono- or bis(Zn²⁺-cyclen) LB films | Nucleobases, phosphates, adenosine (B11128) and uridine (B1682114) nucleotides | Phosphate-Zn²⁺-cyclen coordination | Fabrication of recognition surfaces for specific biomolecules. | nih.govresearchgate.net |

| Zn²⁺-dicetyl cyclen monolayer on thiolated gold | Complementary nucleotides (Adenosine, Uridine) | Stepwise assembly via coordination and base pairing | Formation of A-U bilayers on a pre-formed template. | nih.gov |

| Amphiphilic bis(Zn²⁺-cyclen) patterns | Uridine phosphate | Divalent molecular recognition (phosphate and nucleobase binding) | Design of surfaces for multisite interaction with nucleotides. | nih.gov |

Nanostructure Formation and Engineering

Beyond two-dimensional films, zinc dihexadecyl phosphate is instrumental in the formation and engineering of three-dimensional nanostructures. Its ability to self-assemble and to coat surfaces makes it a versatile tool for templating material growth and ensuring the stability of nanoparticle systems.

Templated Growth of Hybrid Inorganic-Organic Nanostructures

Self-assembled structures of dihexadecyl phosphate (DHP), such as vesicles and Langmuir-Blodgett films, can act as templates to direct the crystallization and growth of inorganic materials, leading to the formation of hybrid nanostructures. acs.orgacs.org DHP vesicles, which are closed bilayer structures, have been successfully used to regulate the in-situ generation of mixed cadmium sulfide (B99878) (CdS) and zinc sulfide (ZnS) semiconductor nanoparticles. acs.orgacs.org By controlling the ions (Cd²⁺, Zn²⁺) bound to the vesicle surface before introducing a sulfur source, the composition and thus the band gap of the resulting mixed-crystal nanoparticles can be precisely controlled. acs.org This method also allows for the creation of core-shell structures, such as ZnS-coated CdS particles. acs.orgacs.org

Similarly, LB films of DHP have been employed as templates to mediate the growth of hybrid films, such as strontium carbonate/calcium carbonate, on titanium surfaces for bioactive coatings. acs.org The broader principle of using organic molecules to direct the formation of zinc phosphate-based materials is also seen in hydrothermal synthesis, where organic amines act as structure-directing agents to produce novel crystalline zinc phosphate frameworks. nih.gov This templating strategy offers a powerful bottom-up approach to creating complex, functional inorganic-organic hybrid materials with controlled architecture. nih.gov

| Template | Templated Material | Resulting Nanostructure | Key Feature | Reference |

|---|---|---|---|---|

| Dihexadecyl phosphate (DHP) vesicles | Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS) | Mixed ZnxCd1-xS colloidal particles; ZnS-coated CdS particles | Vesicles regulate nanoparticle composition, size, and band gap. | acs.orgacs.org |

| Dihexadecyl phosphate (DHP) LB Film | Strontium Carbonate/Calcium Carbonate | Hybrid mineral films on titanium surfaces | Lipid film mediates growth for bioactive coatings. | acs.org |

| Organic Amines (e.g., N,N'-dimethylethylendiamine) | Zinc Phosphate | Crystalline zinc phosphate frameworks (chains, layers) | Amine acts as a structure-directing agent in hydrothermal synthesis. | nih.gov |

| Zinc-containing Metal-Organic Framework (ZIF-8) | Zinc Oxide (ZnO) | ZnO@C–N–Co core–shell nanocomposite | MOF acts as a sacrificial template during pyrolysis. | rsc.org |

Colloidal Stability and Controlled Nanoparticle Dispersion

Zinc dihexadecyl phosphate is widely employed as a surface-active agent to ensure the colloidal stability of nanoparticles in liquid dispersions. jddtonline.infomdpi.com Colloidal instability, characterized by particle aggregation and precipitation, is a major challenge in nanotechnology. researchgate.net DHP, also referred to as dihexadecyl hydrogen phosphate, addresses this by functioning as a capping or stabilizing ligand. ethz.chgoogle.com Its two long, hydrophobic hexadecyl chains provide a steric barrier that physically prevents nanoparticles from approaching each other, while the polar phosphate headgroup serves as an effective anchor to the nanoparticle surface. ethz.chmdpi.com

This stabilizing function is crucial in various applications. For instance, DHP has been used to create stable aqueous dispersions of nanomaterials like acetylene (B1199291) black and to functionalize superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.comresearchgate.net The stability of these dispersions is evaluated through techniques such as dynamic light scattering (DLS) to measure particle size and zeta potential analysis to quantify surface charge. jddtonline.inforesearchgate.net A highly negative or positive zeta potential generally indicates good colloidal stability due to electrostatic repulsion between particles. jddtonline.info Studies on polystyrene sulfate (B86663) microspheres coated first with a cationic polymer and then with anionic DHP showed that colloid stability is highly dependent on the DHP concentration, with instability (flocculation) occurring near the point of charge neutralization. researchgate.net This demonstrates the critical role of DHP in modulating interfacial properties to control nanoparticle dispersion. researchgate.net

| Nanoparticle System | Role of DHP | Evaluation Method | Key Findings | Reference |

|---|---|---|---|---|

| Polystyrene sulfate (PSS) microspheres | Anionic lipid in a supramolecular assembly | Turbidimetry kinetics, Dynamic Light Scattering (DLS), Zeta-potential analysis | Minimal stability and flocculation observed at charge neutralization; stability achieved at higher DHP concentrations. | researchgate.net |

| Magnetite (Fe₃O₄) nanoparticles | Surface derivatization/capping agent | Not specified | Phosphate ligands provide robust coating for colloidal nanoparticles. | ethz.ch |

| Metal oxide nanoparticles | Low molecular weight dispersant | Not specified | Used in combination with polymeric dispersants to optimize surface stabilization. | google.com |

| Acetylene black | Dispersion agent | Sonication | Forms stable, homogeneous aqueous dispersions. | mdpi.com |

Advanced Spectroscopic and Microscopic Characterization of Zinc Dihexadecyl Phosphate Systems

Structural Elucidation Techniques

To unravel the molecular and crystalline architecture of zinc dihexadecyl phosphate (B84403), a combination of vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction is employed. These techniques provide complementary information on bond vibrations, atomic connectivity in solution, and long-range order in the solid state.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of zinc dihexadecyl phosphate. By probing the vibrational modes of chemical bonds, these techniques provide insights into the functional groups present and their local chemical environment.

In the FTIR spectrum of zinc phosphates, characteristic absorption bands are observed that correspond to the vibrations of the phosphate group (PO₄³⁻) and associated water molecules. A broad band in the region of 3300-3400 cm⁻¹ is typically attributed to the O-H stretching of crystalline water, while a band around 1639 cm⁻¹ corresponds to the H-O-H bending vibration austinpublishinggroup.com. A complex series of strong and sharp absorption bands between 800 and 1200 cm⁻¹ is characteristic of the stretching vibrations of the PO₄³⁻ group austinpublishinggroup.comresearchgate.net.

Raman spectroscopy offers complementary information, particularly in distinguishing between different crystalline forms of zinc phosphate. The patterns of hydroxyl stretching vibrations in both Raman and infrared spectra can be used to characterize various zinc phosphate minerals nih.gov. For instance, the position of the PO₄ symmetric stretching mode in the Raman spectrum is a key identifier for different zinc phosphate minerals nih.gov. While infrared spectra in the PO₄ stretching region often consist of complex overlapping bands, Raman spectra can show better-resolved peaks nih.gov.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretching (water) | ~3300-3400 | FTIR |

| H-O-H Bending (water) | ~1639 | FTIR |

| PO₄³⁻ Stretching | ~800-1200 | FTIR |

| Hydroxyl Stretching | Varies | Raman |

| PO₄ Symmetric Stretching | Varies | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and dynamics of molecules in solution. For zinc dihexadecyl phosphate, both proton (¹H) and phosphorus-31 (³¹P) NMR can provide detailed information about the conformation of the hexadecyl chains and the coordination environment of the phosphate group.

While the zinc ion itself is NMR-silent, its coordination to the phosphate group induces changes in the chemical shifts of the phosphorus atom and nearby protons, providing indirect evidence of the metal-ligand interaction nih.gov. The stability of zinc dihexadecyl phosphate complexes arises from the tetrahedral coordination of the zinc ion with four oxygen atoms from two dihexadecyl phosphate anions. This coordination minimizes electrostatic repulsion and maximizes orbital overlap, which can be evidenced by shifts in the P=O and P-O bonds upon complexation as observed by NMR evitachem.com.

Studies on related zinc dialkyldithiophosphate complexes have demonstrated the power of ¹H and ³¹P NMR in investigating their constitution and behavior in solution . By analyzing chemical shift data, it is possible to probe the equilibrium between different species, such as monomeric and dimeric forms, and to calculate dissociation constants . For zinc dihexadecyl phosphate, NMR can be used to study the flexibility of the long alkyl chains and how they are influenced by the coordination at the phosphate head group.

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and long-range order of solid materials. For zinc dihexadecyl phosphate, XRD can be used to identify the specific crystalline phases present, determine the crystallite size, and assess the degree of crystallinity.

The XRD patterns of zinc phosphate coatings often reveal the presence of crystalline phases such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) icm.edu.pl. The distinct needle-like morphology of zinc phosphate is in agreement with its orthorhombic dipyramidal unit cell, which can be confirmed by XRD analysis researchgate.net.

| Crystalline Phase | Chemical Formula | Crystal System |

|---|---|---|

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic |

| Phosphophyllite | Zn₂Fe(PO₄)₂·4H₂O | Monoclinic |

Surface and Interfacial Analysis

The performance of zinc dihexadecyl phosphate in many applications is dictated by its surface and interfacial properties. A suite of surface-sensitive techniques is therefore essential to characterize the elemental composition, chemical states, and morphology of these systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. For zinc dihexadecyl phosphate, XPS can be used to determine the atomic concentrations of zinc, phosphorus, oxygen, and carbon on the surface.

High-resolution XPS spectra of the Zn 2p, P 2p, and O 1s core levels can reveal information about the chemical bonding environment. For instance, XPS studies on zinc phosphates have shown no pressure-induced shift in the binding energy of the Zn 2p electrons, suggesting a stable local arrangement around the zinc atoms under compression researchgate.net. The O 1s spectrum can often be deconvoluted to distinguish between oxygen atoms in the phosphate group and those in adsorbed water or other surface contaminants chalcogen.ro.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a complementary technique that provides information on the electronic structure, local geometry, and oxidation state of a specific element. By tuning the X-ray energy to the absorption edge of an element (e.g., the zinc K-edge or the phosphorus K-edge), XANES can probe the unoccupied electronic states uu.nlnih.gov. This technique is particularly useful for studying systems that lack long-range order, providing insights into the local coordination environment of the absorbing atom uu.nl.

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology and topography of materials at high magnification. For zinc dihexadecyl phosphate systems, SEM can reveal the size, shape, and arrangement of crystalline or amorphous structures.

SEM micrographs of zinc phosphate coatings often show a distinct needle-like or plate-like morphology researchgate.net. The size and density of these crystals can be influenced by the preparation conditions. In nanoparticle systems, SEM can be used to determine the particle size and shape distribution austinpublishinggroup.comsphinxsai.com.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when excited by the electron beam, EDX can generate elemental maps, showing the spatial distribution of different elements on the surface jeol.com. For zinc dihexadecyl phosphate, EDX can confirm the presence and distribution of zinc, phosphorus, and oxygen, providing a qualitative and semi-quantitative analysis of the elemental composition sphinxsai.com.

Surface Plasmon Resonance (SPR) for Adsorption and Binding Kinetics at Interfaces

A comprehensive review of scientific literature did not yield specific experimental research applying Surface Plasmon Resonance (SPR) to study the adsorption and binding kinetics of Zinc Dihexadecyl Phosphate or the closely related ZDDPs at interfaces. While theoretical ab initio and density-functional theory (DFT) studies have been conducted to model the adsorption and dissociation of ZDDP molecules on various metal substrates unibo.itscispace.comarxiv.org, experimental data from SPR, which could provide real-time kinetic parameters like association (k_a) and dissociation (k_d) rates, appears to be unavailable for this specific system.

Advanced Microscopic and Imaging Techniques

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization and Architecture

No specific research findings were identified in the surveyed literature that employ Cryo-Transmission Electron Microscopy (Cryo-TEM) for the direct visualization of Zinc Dihexadecyl Phosphate nanostructures or self-assembled architectures, such as micelles or aggregates. While conventional Transmission Electron Microscopy (TEM) has been used to observe the amorphous, glassy nature of ZDDP-derived tribofilms researchgate.net, the application of cryogenic techniques to study the solution-state or vitrified structures of the compound itself has not been reported.

Confocal Laser Scanning Microscopy for Spatial Organization in Supramolecular Assemblies

A thorough search of scientific databases yielded no studies utilizing Confocal Laser Scanning Microscopy to investigate the spatial organization of supramolecular assemblies of Zinc Dihexadecyl Phosphate. While this technique is effective for imaging fluorescently-labeled systems, its application to this specific, non-fluorescent organophosphate compound has not been documented in available research. Studies using this technique on other zinc-containing compounds, such as zinc phthalocyanines in hydrogels, exist but are not chemically relevant to Zinc Dihexadecyl Phosphate beilstein-archives.org.

Quantitative Photoluminescence Imaging for Bulk Optical Properties

There is no evidence in the reviewed scientific literature of Quantitative Photoluminescence Imaging being used to characterize the bulk optical properties of Zinc Dihexadecyl Phosphate. The existing research on the photoluminescence of zinc-phosphate materials is focused on inorganic zinc phosphate glasses and crystals, often doped with other ions, which possess different chemical structures and optical properties than the organophosphate compound nih.gov.

Computational Modeling and Simulation of Zinc Dihexadecyl Phosphate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic, atomistic view of how zinc dihexadecyl phosphate (B84403) molecules behave and interact with their environment over time. These simulations are instrumental in revealing the mechanisms behind interfacial phenomena, self-assembly, and the formation of protective films.

Interfacial Interactions and Adsorption Dynamics

MD simulations are employed to understand the binding and arrangement of ZDHP at interfaces. Studies on related systems, such as zinc phosphates at the interface of aqueous solutions, reveal the critical role of the phosphate headgroup and the long hydrocarbon chains. For instance, simulations of dihexadecyl phosphate (DHP) monolayers at the water-vapor interface show that the phosphate headgroups are hydrated, while the long alkyl chains can adopt various conformations, such as being closely packed and untilted at high surface pressures. acs.org The adsorption of ions like Co(II) and Ni(II) onto DHP monolayers has been studied, revealing preferential adsorption of certain ions, a phenomenon that can be elucidated by calculating the potential of mean force using MD simulations. nsf.govresearchgate.net

The interaction of ZDHP with surfaces is governed by a combination of electrostatic forces involving the charged phosphate headgroup and zinc ion, and van der Waals or hydrophobic interactions between the long hexadecyl chains. researchgate.net When ZDHP is used to cap nanoparticles, the length of these chains significantly influences inter-particle interactions and the stability of the resulting films. acs.org MD simulations can model these interactions to predict how ZDHP will arrange itself on various substrates, such as iron oxide surfaces in tribological applications. tandfonline.comresearchgate.net

| System | Interface | Key Finding from MD/Experimental Data | Reference |

|---|---|---|---|

| Dihexadecyl Phosphate (DHP) | Air/Water | At high surface pressure (>10 mN/m), forms a closely packed film with untilted hydrocarbon chains and hydrated headgroups. | acs.org |

| DHP with Co(II)/Ni(II) | Water/Vapor | Potential of mean force calculations show stronger interaction and preferential adsorption of Co(II) over Ni(II) at the monolayer. | nsf.govresearchgate.net |

| DHP on Pigment Solutions | Air/Water | Induces adsorption of a homogeneous single pigment layer via attractive Coulomb interactions. | acs.org |

| ATP with [ZnC16TACN]2+ | Aqueous | MD simulations with enhanced sampling show that the primary driving force for complex formation is the interaction between the charged phosphate groups of ATP and the Zn2+ cation. | unipd.itrsc.org |

Dynamics of Self-Assembled Structures and Phase Transitions

Zinc dihexadecyl phosphate, as an amphiphilic molecule, can self-assemble into various structures like vesicles, lamellar phases, and monolayers. nih.gov MD simulations provide a means to study the dynamics of these assemblies and the transitions between different phases. For example, simulations can track the formation of bilayer fragments and their stability in aqueous dispersions. nih.gov The self-assembly process is driven by the hydrophobic effect on the long alkyl chains and electrostatic interactions involving the zinc phosphate headgroup.

Phase transitions, such as from a gas-like to a liquid-expanded and finally to a solid-condensed monolayer, can be observed during simulated compression of DHP films at an air-water interface. acs.org These simulations help in understanding how factors like temperature, pressure, and the presence of other molecules influence the phase behavior. mdpi.comfrontiersin.org The thermodynamic parameters governing these transitions, such as changes in enthalpy and entropy, can be estimated from simulation data, providing a deeper understanding of the stability of different self-assembled structures. frontiersin.org

Tribochemical Reaction Pathways and Film Formation at the Atomic Level

In tribological applications, mechanical stress and friction can induce chemical reactions. While specific MD studies on zinc dihexadecyl phosphate are limited, research on general zinc phosphates provides significant insights. MD simulations of zinc phosphate glasses under friction show that shear stress is a key driver for chemical transformations. tandfonline.comethz.ch These simulations can reveal the initial steps of tribofilm formation, where long phosphate chains may depolymerize under stress. researchgate.net

The reaction between zinc phosphate and iron oxide surfaces, a critical process in forming anti-wear films, has been modeled using MD simulations. researchgate.nettandfonline.comresearchgate.net These simulations show how wear particles can be incorporated and chemically digested within the phosphate film, leading to the formation of a durable, protective layer. researchgate.net The simulations can also elucidate how pressure can induce cross-linking within the phosphate network, transforming it from a fluid-like state to a more solid, chemically connected network that resists being squeezed out of the contact area. uni-saarland.de Atomic Layer Deposition (ALD) has also been used to create zinc phosphate thin films, and while not a simulation technique, it provides experimental data on atomic-level film growth that can inform and validate MD models. researchgate.netresearchgate.netaip.org

| System/Process | Simulation/Experimental Method | Key Finding | Reference |

|---|---|---|---|

| Zinc Phosphate Glass vs. Steel | MD Simulations & Experiment | Friction induces a tribochemical reaction between zinc phosphate and the iron oxide layer of the steel. | researchgate.nettandfonline.com |

| Zinc Polyphosphates | Tribological Tests & Raman Spectroscopy | Combined pressure and shear lead to the depolymerization of long phosphate chains, a reaction enhanced by moderate temperature increases. | researchgate.net |

| Zinc Dialkyldithiophosphate (ZDDP) | MD Simulations | Shear stress can reduce the thermal activation energy for film formation, explaining why films form rapidly during rubbing. | bohrium.com |

| Zinc Phosphate Networks | First-Principles MD Simulations | Pressure can induce cross-linking via zinc atoms, creating a chemically connected network with enhanced mechanical properties. | uni-saarland.de |

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a way to investigate the electronic properties of molecules. These calculations are based on the principles of quantum mechanics and can predict molecular structure, stability, and reactivity with high accuracy.

Electronic Structure and Reactivity Predictions of Phosphate Species

While specific DFT studies on zinc dihexadecyl phosphate are not widely available, calculations on related zinc phosphate and other phosphate-containing systems offer valuable insights. researchgate.netresearchgate.net DFT can be used to determine the geometric and electronic structures of model zinc phosphate complexes. researchgate.netacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. fud.edu.ngresearchgate.net

DFT calculations on various phosphate units show how reactivity changes with the number of bridging oxygen atoms. researchgate.netresearchgate.net For zinc-containing systems, DFT can elucidate the nature of the bonding between zinc and the phosphate ligands, revealing the degree of covalent or ionic character. acs.orgijcce.ac.ir These calculations can predict how the electronic structure influences the molecule's interaction with other species. For instance, DFT has been used to study the interaction of zinc complexes with bioligands and the reaction mechanisms of zinc-containing enzymes that hydrolyze phosphates. acs.orgdiva-portal.orgscielo.org.mx This information is crucial for predicting the reactivity of zinc dihexadecyl phosphate in processes like tribochemical film formation or its interaction with biological membranes.

| System | Computational Method | Calculated Property | Finding/Value | Reference |

|---|---|---|---|---|

| Zeolite-Zinc Phosphate Complex | DFT | Binding Energy | Indicates stability and reactivity of the composite material. | researchgate.net |

| Phosphate Units (e.g., [PO4]3-) | DFT (B3LYP/6-311G) | Global Reactivity Indices | [PO4]3- acts as an electron donor, while [P4O10] acts as an electron acceptor. | researchgate.net |

| Trinuclear Zinc Enzyme Model | DFT (B3LYP) | Reaction Barrier (Phosphomonoester) | Calculated as 7.2 kcal/mol, showing the catalytic efficiency. | acs.org |

| Zn-Doped β-Tricalcium Phosphate | DFT (GGA) | Band Gap Energy | 3.6 eV, indicating altered electronic properties upon doping. | fud.edu.ng |

Ligand-Metal Binding Energies and Geometric Optimization

The stability and structure of zinc dihexadecyl phosphate are fundamentally governed by the interaction between the zinc (Zn²⁺) ion and the dihexadecyl phosphate (DHP) ligands. Computational chemistry, particularly density functional theory (DFT), allows for the precise calculation of these interactions.

Ligand-Metal Binding Energies: The binding energy quantifies the strength of the coordination bond between the zinc cation and the phosphate group of the DHP ligand. This energy is critical for understanding the formation and stability of the complex. Studies on related systems, such as zinc complexes with other phosphate-containing ligands like adenosine (B11128) 5'-triphosphate (ATP) or various phosphine (B1218219) and carboxylate ligands, provide a framework for understanding the forces at play. nih.govresearchgate.net The interaction is primarily electrostatic, driven by the attraction between the positively charged zinc ion and the negatively charged oxygen atoms of the phosphate group. mdpi.com

Quantum chemical calculations on various metal-ligand systems show that binding energies are influenced by the nature of the ligand, the metal ion's charge, and the surrounding environment. mdpi.com For instance, the binding strength of ligands to trivalent metal ions like Fe³⁺ is generally higher than to divalent ions like Cu²⁺ or Zn²⁺. mdpi.com In zinc-containing enzymes, the tuning of metal-ligand interactions, such as through a Zn-Cys bond, can significantly alter metal binding affinity, highlighting the sensitivity of these energies to the coordination environment. nih.gov Computational models exploring the binding of various ligands to hydrated metal ions reveal that ligands with P=O groups often exhibit high binding affinity. mdpi.com

Below is a table showing representative binding energies for various zinc and metal-ion complexes with phosphate and other ligands, calculated using computational methods, to provide context for the energies expected in the zinc dihexadecyl phosphate system.

| Metal Ion | Ligand | Binding Energy (kcal/mol) | Computational Method Context |

| Zn²⁺ | FTT Ionophore | - | Favorable binding confirmed by sensor construction. researchgate.net |

| Zn²⁺ | ATP | - | Complex formation driven by direct triphosphate coordination to zinc. researchgate.net |

| Zn²⁺ | Phenylphosphate | - | Log K of 3.5 indicates stable interaction. nih.gov |

| Zn₂(1)(H₂O) | HpPNP (RNA analog) | -9.6 | Represents transition state binding energy in a catalytic reaction. nih.gov |

| Fe³⁺ | Phosphoric acid ion | Higher than Cu²⁺ | Illustrates the effect of metal ion charge on binding strength. mdpi.com |

This table illustrates the range and context of binding energies in related systems, as direct values for zinc dihexadecyl phosphate are not prominently available in the reviewed literature.

Geometric Optimization: Geometric optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. github.io For zinc dihexadecyl phosphate, this involves determining the bond lengths, bond angles, and dihedral angles that minimize the potential energy of the system. Methods like the semiempirical extended tight-binding (xTB) can be combined with optimization algorithms to efficiently find these minimum energy structures. github.io

Based on analogous compounds like zinc dialkyldithiophosphates (ZDDP), zinc dihexadecyl phosphate likely exists not as a simple monomer but as a dimer or a larger oligomeric or polymeric structure. wikipedia.org In these structures, the zinc atoms are bridged by the phosphate ligands. The long hexadecyl chains would project outwards from this central inorganic core. This arrangement is consistent with the compound's known ability to form ordered structures like bilayers and vesicles in solution. nih.govtandfonline.com

Continuum and Coarse-Grained Models

To understand the behavior of zinc dihexadecyl phosphate on larger length and time scales, such as its flow properties or its tendency to self-assemble, continuum and coarse-grained models are employed. These methods simplify the system by averaging over atomic details, allowing for the simulation of macroscopic phenomena. mdpi.comubc.ca

Rheological Behavior of Confined Phosphate Systems

The study of how a material deforms and flows is known as rheology. For systems containing phosphate compounds, like industrial slurries or lubricant films, understanding their rheological behavior is crucial. Continuum models are often used to describe the flow of these materials without modeling every individual molecule. ubc.camdpi.com

Computational fluid dynamics (CFD) simulations incorporating various rheological models can predict the behavior of concentrated phosphate suspensions under different conditions. mdpi.com Studies on phosphate-water slurries have shown that their flow behavior is non-Newtonian, meaning their viscosity changes with the applied shear rate. mdpi.comresearchgate.net Several models can be used to describe these systems, with their suitability depending on the concentration of the phosphate particles. mdpi.com

Herschel-Bulkley Model: This model is often suitable for describing the behavior of phosphate slurries at lower concentrations (e.g., below 38.45 wt%). mdpi.com

Bingham Model: This model becomes more appropriate for intermediate concentrations. mdpi.com

Casson Model: At higher concentrations (e.g., 46.03–57.27 wt%), the Casson model often provides the best fit for calculating viscosity and yield stress. mdpi.com

These models help in predicting key parameters like yield stress (the minimum stress required to initiate flow) and apparent viscosity, which are essential for designing and controlling industrial processes involving the transport of phosphate-based materials. mdpi.comresearchgate.net

| Rheological Model | Applicable Concentration Range (Phosphate Slurry) | Key Characteristic |

| Herschel-Bulkley | < 38.45 wt% | Describes yield-pseudoplastic fluids. mdpi.com |

| Bingham | 34.24–46.03 wt% | Models a rigid solid at low stress and a viscous fluid at high stress. mdpi.com |

| Casson | 46.03–57.27 wt% | Best fit for viscosity and yield stress at high concentrations. mdpi.com |

Mesoscale Simulation of Self-Assembly Processes

Zinc dihexadecyl phosphate, as an amphiphilic molecule (containing both hydrophilic phosphate headgroups and hydrophobic alkyl chains), has a strong tendency to self-assemble in solution. Mesoscale simulations, particularly using coarse-grained (CG) models, are ideal for studying these processes, which occur over length and time scales inaccessible to fully atomistic simulations. mdpi.comacs.org

In a CG model, groups of atoms are lumped together into single "beads," reducing the computational cost and allowing for the simulation of large systems over long periods. mdpi.comaip.org These models have been successfully used to simulate the adsorption of organic molecules on surfaces and the self-assembly of polymers in solution. mdpi.commdpi.com

For zinc dihexadecyl phosphate and its non-metalated analogue dihexadecyl phosphate (DHP), simulations and experimental work have shown they form a variety of self-assembled structures:

Monolayers: At air-water interfaces, these molecules form stable monomolecular films. acs.orgmdpi.com

Vesicles and Bilayers: In aqueous solutions, they can form vesicles, which are spherical shells composed of a lipid bilayer. nih.govelectronicsandbooks.com This behavior is foundational to their use in creating biomimetic systems that mimic cell membranes. nih.gov

Metallo-Supramolecular Assemblies: The zinc-phosphate coordination can be used as a module to build even larger, more complex structures. For example, dihexadecyl phosphate can be combined with metal ions and other ligands to form polyelectrolyte-amphiphile complexes (PACs), creating nanostructured materials with tunable properties. tandfonline.com

Modeling has also explored chemically fueled self-assembly, where the binding of ATP to a zinc-surfactant complex (structurally related to zinc dihexadecyl phosphate) drives the transient formation of vesicles, showcasing how simulations can unravel the mechanisms of complex, non-equilibrium processes. researchgate.net

Mechanistic Investigations of Functional Performance of Zinc Dihexadecyl Phosphate Analogues

Tribological Mechanisms (drawing parallels with ZDDP)

The tribological performance of zinc phosphate (B84403) compounds is primarily defined by their ability to form protective films on metal surfaces under boundary lubrication conditions, mitigate oxidation of the lubricant, and respond to the mechanochemical stresses within lubricated contacts.

Anti-Wear Film Formation and Evolution on Metal Surfaces

The principal anti-wear function of zinc phosphate additives is the formation of a sacrificial tribochemical film on metallic surfaces, preventing direct asperity contact and reducing wear. learnoilanalysis.com When subjected to the high pressures and temperatures at the contact points between moving parts, zinc dihexadecyl phosphate is expected to decompose. rumanza.com This decomposition initiates a series of chemical reactions with the metal substrate, typically steel.

The process results in a durable, glassy film composed of a complex zinc and iron polyphosphate matrix. precisionlubrication.com This film, often referred to as a tribofilm, is typically tens to hundreds of nanometers thick and is in a dynamic state of formation and removal during operation. rtsauto.com The film's structure is complex, often consisting of shorter-chain phosphates near the oil interface and longer-chain polyphosphates closer to the metal substrate. precisionlubrication.com

The evolution of this film begins with the formation of small, island-like pads on the surface. As rubbing continues, these pads grow and coalesce to form a more complete protective layer. rtsauto.com This tribofilm is sacrificial, meaning it is worn away instead of the underlying metal, and it continuously reforms as long as the additive is present in the lubricant. rtsauto.com

| Parameter | Typical Value (ZDDP Analogue) | Significance |

|---|---|---|

| Initial Film Formation Time | Minutes | Rapid formation is crucial for immediate wear protection. |

| Mature Film Thickness | 50 - 150 nm | Sufficient thickness to prevent asperity contact. rtsauto.com |

| Composition | Zinc Polyphosphate, Iron Phosphate | Glassy, durable material that provides a protective barrier. precisionlubrication.com |

| Morphology | Patchy, pad-like structure | Develops from initial nucleation sites to cover the wear surface. rtsauto.com |

Antioxidant Pathways and Free Radical Scavenging Capabilities

Lubricant degradation via oxidation is a critical issue, leading to viscosity increase, sludge, and the formation of corrosive acids. learnoilanalysis.com Zinc phosphate compounds function as effective antioxidants primarily by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of lubricants. precisionlubrication.comyoutube.com

The auto-oxidation process is a free-radical chain reaction. youtube.com While some antioxidants, like phenolics and amines, act as radical scavengers, zinc phosphate additives interrupt the cycle by targeting and decomposing hydroperoxide molecules (ROOH) into less reactive species, such as alcohols. youtube.comrsc.org This action prevents the hydroperoxides from breaking down into more radicals that would otherwise accelerate the oxidation of the base oil. youtube.com Although the dithiophosphate (B1263838) (sulfur-containing) group in ZDDP is highly effective in this role, the phosphate moiety itself possesses antioxidant capabilities. youtube.com The zinc ion also contributes by deactivating metal surfaces that can catalyze oxidation. learnoilanalysis.com

Mechanochemical Activation and Stress-Augmented Reaction Rates in Lubricated Contacts

The formation of the protective tribofilm is not a purely thermal process. It is now widely understood to be a mechanochemical phenomenon, where the reaction rate is significantly accelerated by mechanical stress. nih.govacs.org The "Stress-Augmented Thermal Activation" (SATA) model explains that the activation energy required for the decomposition of the additive molecule is lowered by the application of stress within the contact zone. rsc.orgmit.eduresearchgate.net

Research on ZDDP has demonstrated that shear stress, rather than hydrostatic pressure, is the primary driver for tribofilm formation. nih.govacs.org In high-friction conditions, even without direct asperity contact (i.e., in the elastohydrodynamic lubrication regime), the shear stress transmitted through the fluid is sufficient to activate the ZDDP molecules and initiate film growth. nih.govresearchgate.net Conversely, compressive stress has been found to inhibit the growth rate. rsc.org This indicates that the rate-limiting step involves a bond-breaking reaction. The rate of film growth increases exponentially with both shear stress and temperature. acs.orgresearchgate.net

| Condition | Effect on Tribofilm Growth Rate | Governing Principle |

|---|---|---|

| Increasing Temperature | Exponential Increase | Thermally activated process (Arrhenius kinetics). rsc.org |

| Increasing Shear Stress | Exponential Increase | Reduces activation energy barrier (SATA model). rsc.orgstle.org |

| Increasing Compressive Stress | Decrease / Inhibition | Hinders the bond-breaking decomposition reaction. rsc.orgresearchgate.net |

| Additive Concentration | Largely Independent (Zero-Order Kinetics) | Reaction rate is limited by available surface sites and activation conditions, not bulk concentration. nih.govacs.org |

Role of Alkyl Chain Structure and Oligomerization in Performance

Solubility: Longer alkyl chains generally increase the oil solubility of the molecule, which is essential for it to be delivered effectively to the lubricated contact. google.com

Thermal Stability and Reactivity: The reactivity of the additive is influenced by the alkyl structure. Studies on ZDDP show that secondary alkyl groups are more reactive and form tribofilms faster than primary alkyl groups. nih.govacs.org Therefore, a primary, long-chain structure like dihexadecyl phosphate would be expected to have higher thermal stability and a slower, more controlled rate of film formation, making it suitable for applications with sustained high temperatures. researchgate.net

Film Properties: The nature of the alkyl group can influence the packing density and steric hindrance of the molecules on the surface, which in turn affects the efficiency of stress transmission and the resulting film formation kinetics. rsc.org Research has shown that for steel surfaces, a longer alkyl chain in ZDDP analogues can lead to a lower friction coefficient. researchgate.netsemanticscholar.org

Corrosion Inhibition Mechanisms

Beyond its tribological functions, zinc dihexadecyl phosphate provides corrosion protection through mechanisms analogous to industrial zinc phosphating processes. This involves the formation of a stable, passivating layer on the metal surface that acts as a barrier to corrosive agents.

Formation of Protective Zinc Phosphate Conversion Layers

The mechanism of corrosion inhibition by zinc phosphate involves a chemical conversion of the metal surface into a non-metallic, phosphate-containing layer. wikipedia.orghenkel-adhesives.comfreiborne.com When a steel surface is exposed to a dilute solution of phosphoric acid and zinc phosphate, a series of electrochemical reactions occur.

Initially, the phosphoric acid attacks the iron surface, causing a localized increase in pH at the metal-solution interface as hydrogen ions are consumed. freiborne.com This shift in pH reduces the solubility of the zinc phosphate present in the solution, causing it to precipitate and deposit onto the surface. freiborne.com The resulting layer is a crystalline, polycrystalline coating composed of hopeite (Zn₃(PO₄)₂) and phosphophyllite (Zn₂Fe(PO₄)₂). researchgate.net

This tightly adhering conversion coating is electrically insulating and chemically stable, providing an effective barrier that isolates the base metal from corrosive environments like water and oxygen. nih.gov By inhibiting the anodic process of metal dissolution, zinc phosphate significantly slows the rate of corrosion. nih.gov

| Corrosive Medium | Corrosion Rate without Inhibitor (mpy) | Corrosion Rate with Zinc Phosphate (mpy) | Inhibition Efficiency (%) |

|---|---|---|---|

| Sea Water (3.5% NaCl) | 119.05 | 1.78 | ~98.5% |

| PDAM Water | 18.59 | 3.42 | ~81.6% |

| Cooling Water | Variable | Variable | ~30.3% |

Electrochemical Characterization of Inhibitory Action and Surface Passivation

The inhibitory action and surface passivation of zinc phosphate-based compounds are extensively evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide insight into the mechanisms of corrosion protection.